3-(Tetrahydropyran-2-yloxy)benzaldehyde

Vue d'ensemble

Description

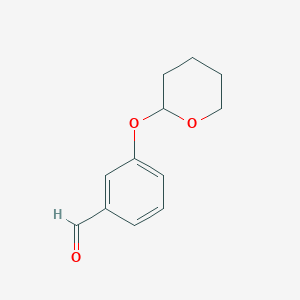

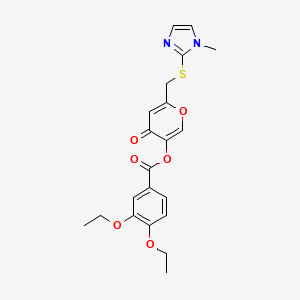

“3-(Tetrahydropyran-2-yloxy)benzaldehyde” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-Hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of para-toluenesulfonic acid . The hydroxyl groups of the 3-Hydroxybenzaldehyde are protected with easily removable groups such as tetrahydropyran-2-yl .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a tetrahydropyran ring via an oxygen atom .Applications De Recherche Scientifique

Synthesis Applications

Prins Cyclization : 3-(Tetrahydropyran-2-yloxy)benzaldehyde is used in Prins cyclization for synthesizing compounds with a tetrahydropyran framework. This process is valuable for creating biologically active compounds with properties like analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

Fluorous Linker-Facilitated Chemical Synthesis : It serves as a linker in chemical synthesis processes. Linkers like tetrahydropyran are essential for protecting groups in the synthesis of complex molecules (Zhang, 2009).

Desymmetrization in Chemical Synthesis : The compound aids in desymmetrization processes, particularly in the preparation of diospongin A analogues through Prins reaction and cross-metathesis (Raffier, Izquierdo, & Piva, 2011).

Chemical Properties and Analysis

Density Functional Theory (DFT) Study : The tetrahydropyran-2-yl radical analogs, including this compound, have been studied using DFT to understand their conformational behavior, which is crucial in chemical and pharmaceutical research (Kozmon & Tvaroška, 2006).

C-H Bond Activation in Synthesis : The compound is involved in oxidative C-H bond activation methods for synthesizing structurally and stereochemically diverse tetrahydropyrans, a crucial step in many pharmaceutical syntheses (Liu & Floreancig, 2010).

Catalytic and Synthetic Applications

Catalytic Synthesis : It's used in catalytic processes like ruthenium-catalyzed transformations and Pt-catalyzed cyclizations, vital for synthesizing various organic compounds (Yeh et al., 2004; Oh, Lee, & Hong, 2010).

Enzyme-Catalyzed Asymmetric Synthesis : It plays a role in enzymatic reactions, such as those catalyzed by benzaldehyde lyase, for asymmetric C–C bond formation, crucial in pharmaceutical synthesis (Kühl et al., 2007).

Propriétés

IUPAC Name |

3-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOBWSLIFAJGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)

![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)

![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2828491.png)